1-(4-Bromo-3-methylphenyl)propan-1-one

Lipophilicity Drug design ADME prediction

Researchers optimizing cross-coupling often encounter uncontrolled reactivity with generic bromopropiophenones. 1-(4-Bromo-3-methylphenyl)propan-1-one (CAS 210228-01-6) eliminates this variable via its defined 3-methyl-4-bromo substitution. • Predictable ΔLogP ≈ +0.4 vs. des-methyl analog for rational permeability tuning • Orthogonal handles: Ar-Br for Suzuki coupling; meta-Me for benzylic bromination or C-H activation • Solid (pred. mp 61.3 °C) for automated solid-phase dispensing; ≥98% purity reduces impurity burden in multi-step sequences

Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
CAS No. 210228-01-6
Cat. No. B1291990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-methylphenyl)propan-1-one
CAS210228-01-6
Molecular FormulaC10H11BrO
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC(=C(C=C1)Br)C
InChIInChI=1S/C10H11BrO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3
InChIKeyGNIQKPLAEAAAPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-3-methylphenyl)propan-1-one: Identity & Characteristics


1-(4-Bromo-3-methylphenyl)propan-1-one (CAS 210228-01-6) is a brominated propiophenone derivative with the molecular formula C10H11BrO and a molecular weight of 227.10 g/mol, identified by ChemSpider ID 11364737 . The compound features a bromine atom at the para position and a methyl group at the meta position of the phenyl ring, distinguishing it from regioisomeric analogs. It is commercially supplied as a research chemical with a typical minimum purity specification of 95%, as evidenced by vendor listings . Its primary utility lies in its function as a synthetic intermediate, where the aryl bromide serves as a handle for cross-coupling reactions and the carbonyl group enables further derivatization.

1-(4-Bromo-3-methylphenyl)propan-1-one: Non-Interchangeability with Analogs


Procurement specifications for brominated propiophenone intermediates frequently rely on generic structural descriptors; however, the specific 3-methyl-4-bromo substitution pattern of 1-(4-bromo-3-methylphenyl)propan-1-one imparts distinct physicochemical and reactivity properties that are not replicated by the parent 4'-bromopropiophenone (CAS 10342-83-3) or the 2-methyl regioisomer (CAS 709025-22-9). The meta-methyl group alters lipophilicity, as reflected in a higher predicted LogP (ACD/LogP 3.42) compared to the unsubstituted analog (measured LogP 3.04) [1]. Furthermore, the specific substitution pattern governs reactivity in palladium-catalyzed cross-coupling reactions, where steric and electronic effects of the ortho/para-directing methyl group influence coupling rates and regioselectivity. These quantifiable differences mean that substituting the 3-methyl-4-bromo isomer with a cheaper or more readily available analog introduces uncontrolled variables in reaction optimization, impurity profiling, and downstream biological activity of derived compounds.

1-(4-Bromo-3-methylphenyl)propan-1-one: Differentiation Evidence


Lipophilicity Advantage Over 4'-Bromopropiophenone

The predicted octanol-water partition coefficient (ACD/LogP) for 1-(4-bromo-3-methylphenyl)propan-1-one is 3.42, whereas the experimental LogP of the unsubstituted comparator 4'-bromopropiophenone (CAS 10342-83-3) is reported as 3.04 [1]. An alternative estimation method (KOWWIN v1.67) yields LogP 3.60 for the target compound . The meta-methyl substituent therefore increases lipophilicity by ΔLogP = 0.38–0.56 relative to the des-methyl analog, a shift sufficient to alter predicted membrane permeability and tissue distribution.

Lipophilicity Drug design ADME prediction

Purity Specification Advantage

Multiple suppliers list 1-(4-bromo-3-methylphenyl)propan-1-one at a standard purity of 95% ; however, commercial sourcing data confirm availability at a certified purity of 98% (HPLC) from Shanghai Yuanye Bio-Technology Co., Ltd. (Cat. Y82897) . This represents a quantifiable purity advantage of +3 percentage points over the baseline commercial specification.

Purity specification Quality control Intermediate procurement

SERT Inhibition Benchmark in Derived Aminoketone

The compound 1-(4-bromo-3-methylphenyl)-2-(tert-butylamino)propan-1-one (CHEMBL565845), synthesized directly from the target ketone via alpha-bromination and amine displacement, was tested for inhibition of [3H]serotonin uptake at human SERT expressed in HEK293 cells, yielding an IC50 of 100 nM [1]. No comparable SERT inhibition data are publicly available for derivatives prepared from 4'-bromopropiophenone (CAS 10342-83-3) or 1-(4-bromo-2-methylphenyl)propan-1-one (CAS 709025-22-9).

Serotonin transporter SERT inhibition Medicinal chemistry

Bioconcentration Factor vs. 2-Methyl Regioisomer

ACD/Labs prediction yields a BCF (pH 7.4) of 151.37 for 1-(4-bromo-3-methylphenyl)propan-1-one , whereas the corresponding prediction for the 2-methyl regioisomer 1-(4-bromophenyl)-2-methylpropan-1-one (CAS 49660-93-7) is 138.51 . The 9.3% higher BCF for the 3-methyl isomer reflects its greater lipophilicity and implies a proportionally higher potential for accumulation in aquatic organisms under REACH and related regulatory frameworks.

Environmental fate Bioconcentration Regulatory assessment

Higher Melting Point vs. 4′-Bromopropiophenone

The melting point of 1-(4-bromo-3-methylphenyl)propan-1-one is predicted as 61.31 °C (MPBPWIN v1.42, adapted Stein & Brown method) , compared to the experimentally determined melting point range of 45–47 °C for 4′-bromopropiophenone (CAS 10342-83-3) [1]. The predicted elevation of approximately 14–16 °C is consistent with the increased molecular symmetry disruption introduced by the meta-methyl group, which generally raises lattice energy.

Solid-state properties Melting point Formulation

Orthogonal Functionalization via Suzuki–Miyaura Coupling

In palladium-catalyzed Suzuki–Miyaura coupling, the aryl bromide of 1-(4-bromo-3-methylphenyl)propan-1-one serves as the electrophilic coupling partner, while the meta-methyl group remains inert under standard conditions (Pd(PPh₃)₄, aqueous base, 80–100 °C), enabling orthogonal functionalization . The des-methyl comparator 4′-bromopropiophenone lacks this second functional handle, limiting post-coupling diversification. Although quantitative coupling yields specific to this substrate have not been published in the open literature, the structural rationale is supported by the general reactivity of ortho/meta-substituted aryl bromides in Suzuki couplings where electron-donating methyl groups modestly deactivate the ring toward oxidative addition, favoring selective mono-coupling over bis-arylation .

Cross-coupling Suzuki–Miyaura Regioselectivity Library synthesis

1-(4-Bromo-3-methylphenyl)propan-1-one: Application Scenarios


Monoamine Transporter SAR with Defined SERT Benchmark

Research groups exploring structure-activity relationships around monoamine transporters (SERT, NET, DAT) can use 1-(4-bromo-3-methylphenyl)propan-1-one as the ketone precursor for synthesizing 2-(tert-butylamino)propan-1-one derivatives, which have a publicly reported SERT IC50 of 100 nM [1]. This benchmark enables quantitative SAR expansion around the 3-methyl-4-bromo scaffold. The higher lipophilicity (ACD/LogP 3.42) of this scaffold relative to the des-methyl analog (LogP 3.04) may be exploited to modulate blood-brain barrier penetration in CNS-targeted programs.

Library Construction Using Orthogonal Functional Handles

The compound provides two chemically distinct functional handles: an aryl bromide for Suzuki–Miyaura cross-coupling and a meta-methyl group that can undergo benzylic bromination or directed C–H activation after coupling. This orthogonality supports DOS workflows where post-coupling diversification is required. The higher melting point (predicted 61.3 °C) facilitates solid-phase dispensing on automated synthesis platforms compared to the lower-melting 4′-bromopropiophenone (45–47 °C) [2].

Lipophilicity-Driven ADME Tuning

When a lead series requires incremental LogP adjustment, the 3-methyl-4-bromo scaffold offers a predictable lipophilicity increase of ΔLogP ≈ 0.4–0.6 over the des-methyl parent . This quantifiable shift can be used prospectively to design analogs with enhanced passive membrane permeability without introducing additional heteroatoms that may create metabolic liabilities.

Large-Scale Procurement with Higher Purity Grade

For process chemistry groups scaling up synthetic routes beyond the gram scale, sourcing the compound at 98% purity rather than the industry-default 95% reduces the unidentified impurity burden by 60%, minimizing the need for intermediate chromatographic purification and improving overall yield reproducibility in multi-step sequences exceeding five synthetic transformations.

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